N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H22N4O5S2 and its molecular weight is 546.62. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition
Compounds featuring benzothiazole moieties, similar to the query, have been investigated for their potential in inhibiting PI3Kα and mTOR, key targets in cancer therapy. For instance, a study explored various 6,5-heterocycles to improve metabolic stability for efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, addressing metabolic deacetylation issues of earlier compounds (Stec et al., 2011).
Src Kinase Inhibition and Anticancer Activity
N-Benzyl substituted acetamide derivatives, including thiazole instead of pyridine, synthesized to evaluate Src kinase inhibitory and anticancer activities, underscore the relevance of structural modifications in enhancing biological activities. Unsubstituted N-benzyl derivatives showed inhibition of c-Src kinase, demonstrating potential for cancer therapy (Fallah-Tafti et al., 2011).
Antitumor Activity Evaluation
Synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been conducted, highlighting the antitumor potential of such compounds against a variety of human tumor cell lines, emphasizing the importance of heterocyclic moieties in medicinal chemistry for developing anticancer agents (Yurttaş et al., 2015).
Anti-HIV Activity
Investigations into the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for developing potent anti-HIV agents have shown significant enhancements in anti-HIV activity through modifications at specific positions on the heterocyclic core, demonstrating the critical role of such structures in antiviral research (Mizuhara et al., 2012).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5S2/c32-25(28-13-19-10-11-22-23(12-19)36-17-35-22)16-37-27-29-14-24-26(30-27)20-8-4-5-9-21(20)31(38(24,33)34)15-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWPLDCNYJTPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=C4C(=N3)C5=CC=CC=C5N(S4(=O)=O)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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